molecular formula C11H15BBrNO2 B1280872 6-Bromopyridine-2-boronic acid pinacol ester CAS No. 651358-83-7

6-Bromopyridine-2-boronic acid pinacol ester

Cat. No.: B1280872
CAS No.: 651358-83-7
M. Wt: 283.96 g/mol
InChI Key: OAVRLCKBKDMGGW-UHFFFAOYSA-N
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Description

6-Bromopyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by its stability and ease of handling, making it a popular choice for researchers and chemists.

Mechanism of Action

Target of Action

The primary target of 6-Bromopyridine-2-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic synthesis .

Mode of Action

The mode of action of this compound involves its role as a boron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of complex organic molecules . The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a key role, is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

It’s important to note that boronic esters, in general, are relatively stable and environmentally benign , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic molecules . The compound’s role in the Suzuki-Miyaura cross-coupling reaction contributes to the creation of many valuable compounds in various fields, including pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . It’s also recommended to avoid contact with skin and eyes, and use personal protective equipment . These precautions can help ensure the compound’s efficacy and stability during use .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative, interacting with palladium catalysts to form carbon-carbon bonds . This interaction is essential for the synthesis of many pharmaceuticals and fine chemicals.

Cellular Effects

The effects of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . These changes can result in altered cellular metabolism and function, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and proliferation rates.

Dosage Effects in Animal Models

The effects of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including organ toxicity and changes in physiological parameters.

Metabolic Pathways

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can affect the compound’s activity and function, influencing metabolic flux and metabolite levels within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its distribution at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromopyridine-2-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. For instance, 6-bromopyridine can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent to yield the desired boronic ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves palladium-catalyzed cross-coupling reactions. These reactions are conducted under mild conditions and are highly efficient, allowing for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Organolithium Reagents: Employed in halogen-metal exchange reactions.

    Radical Initiators: Utilized in protodeboronation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

6-Bromopyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • Pyridine-2-boronic Acid Pinacol Ester
  • 3-Pyridineboronic Acid Pinacol Ester

Uniqueness

6-Bromopyridine-2-boronic acid pinacol ester is unique due to its bromine substituent, which enhances its reactivity in substitution and coupling reactions. This makes it particularly useful in the synthesis of complex molecules where selective reactivity is required .

Properties

IUPAC Name

2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVRLCKBKDMGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479304
Record name 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651358-83-7
Record name 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine a potentially valuable compound in combinatorial chemistry?

A1: This compound represents a novel bifunctional building block due to the presence of both the bromine atom and the dioxaborolane group. [] This dual functionality opens up possibilities for diverse chemical modifications, making it attractive for combinatorial synthesis, where libraries of compounds are generated by systematically varying building blocks.

Q2: How does the structure of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine compare to its regioisomer, and what is the significance of these differences?

A2: While both compounds share the same molecular formula, their structural analysis reveals key distinctions. Firstly, the orientation of the dioxaborolane ring with respect to the pyridine ring differs. Secondly, variations are observed in the bond angles of the BO2 group within the dioxaborolane ring. [] These structural nuances, particularly the differences in the HOMO and LUMO distributions revealed through ab initio calculations, likely contribute to the distinct chemical reactivity observed between the two isomers. [] Understanding these structural subtleties is crucial for predicting and manipulating the compound's behavior in chemical reactions.

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